Product packaging for Methyl 2-(3-cyanopyridin-4-YL)acetate(Cat. No.:CAS No. 124870-33-3)

Methyl 2-(3-cyanopyridin-4-YL)acetate

Cat. No.: B599769
CAS No.: 124870-33-3
M. Wt: 176.175
InChI Key: NWUXXKOZANWHAK-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyanopyridin-4-YL)acetate is a chemical compound with the molecular formula C9H8N2O2 . It belongs to the class of cyanopyridine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles. This compound serves as a versatile and high-value synthetic intermediate for constructing complex molecules in drug discovery programs. The core pyridine structure is a key pharmacophore in many bioactive compounds. Substituted cyanopyridines, in particular, have been extensively investigated and reported to possess significant antitumor activity . Specific pyridine-3-carbonitrile derivatives have demonstrated promising activity against liver carcinoma cell lines (HEPG2), with some analogues exhibiting potent IC50 values in the low micromolar range, highlighting the therapeutic potential of this chemical class . Beyond oncology, cyanopyridine intermediates are pivotal in developing neuroscience research tools , including potent negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGlu2/3), which are targets for central nervous system disorders . As a bifunctional building block, this compound features both an ester and a nitrile group. These functional groups allow for further synthetic transformations, such as hydrolysis, amidation, and cyclization reactions, enabling researchers to generate a diverse array of heterocyclic compounds for structure-activity relationship (SAR) studies. This product is intended for research applications by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B599769 Methyl 2-(3-cyanopyridin-4-YL)acetate CAS No. 124870-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-cyanopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUXXKOZANWHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697518
Record name Methyl (3-cyanopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124870-33-3
Record name Methyl (3-cyanopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms for Methyl 2 3 Cyanopyridin 4 Yl Acetate

Established Synthetic Pathways

The formation of the cyanopyridine framework, a critical step toward obtaining Methyl 2-(3-cyanopyridin-4-yl)acetate, can be achieved through several established synthetic pathways. These routes include multicomponent reactions, which assemble the ring in a single step from simple building blocks, as well as annulation and derivatization strategies that build upon or modify existing cyclic structures.

One-Pot Multicomponent Reactions (MCRs) for Cyanopyridine Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of densely functionalized pyridine (B92270) scaffolds. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a domino fashion, avoiding the need to isolate intermediates. This approach is widely used for creating libraries of substituted 2-amino-3-cyanopyridines. tandfonline.com

A prominent MCR for cyanopyridine synthesis involves the four-component condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). semanticscholar.org This reaction typically yields 2-amino-4,6-disubstituted-3-cyanopyridine derivatives. The reaction proceeds through a series of intermediates, initiated by Knoevenagel condensation between the aldehyde and malononitrile, and formation of an enamine from the ketone and ammonium acetate, followed by Michael addition and subsequent intramolecular cyclization and aromatization. mdpi.com While this method does not directly produce the 4-yl-acetate substitution pattern of the title compound, it is a foundational technique for assembling the core cyanopyridine structure. semanticscholar.orgnih.gov

Table 1: Examples of Four-Component Synthesis of 2-Amino-3-Cyanopyridine (B104079) Derivatives

Aldehyde Ketone Catalyst/Solvent Time Yield (%) Reference
4-Chlorobenzaldehyde 4-Methoxyacetophenone None (Microwave) 8 min 83% semanticscholar.org
Benzaldehyde Acetophenone Fructose/Water:Ethanol - Good tandfonline.com
Various Aromatic Various Ketones Cu/C / Acetonitrile (B52724) 6-8 h 71-94% scielo.br

The efficiency and selectivity of multicomponent reactions for cyanopyridine synthesis are often significantly enhanced by catalysts.

Copper (Cu) Catalysts : Heterogeneous copper catalysts, such as copper nanoparticles supported on charcoal (Cu/C), have proven effective in the four-component synthesis of 2-amino-3-cyanopyridine derivatives. scielo.br These catalysts offer advantages such as high yields, applicability to a variety of substrates, and the ability to be recovered by simple filtration and reused multiple times with minimal loss of activity. scielo.brmdpi.com Another copper-based system, CuI/L-proline, has been successfully used in C-N polycoupling reactions to synthesize polyaminopyridines, highlighting the versatility of copper catalysis in pyridine chemistry. mdpi.com

Sodium Calcium Pyrophosphate (Na₂CaP₂O₇) : Nanostructured sodium calcium pyrophosphate (Na₂CaP₂O₇) has been identified as a highly efficient, reusable, and environmentally benign heterogeneous catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. mdpi.comresearchgate.net The proposed mechanism suggests that Na₂CaP₂O₇ activates the carbonyl group of the aromatic aldehyde, facilitating the initial Knoevenagel condensation with malononitrile. It also promotes the subsequent Michael addition and cyclization steps, leading to high yields in short reaction times. mdpi.com

L-proline : The amino acid L-proline is a widely used organocatalyst in organic synthesis. It has been shown to effectively catalyze multicomponent reactions to produce various pyridine derivatives under mild and often aqueous conditions. rsc.orgrsc.org L-proline is believed to function by activating carbonyl compounds through the formation of enamine or iminium ion intermediates. researchgate.net Its use aligns with the principles of green chemistry due to its non-toxic nature and operational simplicity. nih.gov

The application of microwave irradiation has emerged as a powerful tool to accelerate the synthesis of cyanopyridine derivatives. semanticscholar.org Compared to conventional heating, microwave-assisted synthesis often leads to dramatic reductions in reaction times, from hours to minutes, along with improved yields and cleaner reaction profiles. nih.govnih.gov For the four-component synthesis of 2-amino-3-cyanopyridines, microwave irradiation can be successfully applied under solvent-free conditions, further enhancing the method's environmental friendliness. semanticscholar.orgorganic-chemistry.org This rapid, one-pot, and solventless approach provides an efficient pathway to a wide range of substituted cyanopyridines. semanticscholar.org

Annulation Reactions and Cyclization Processes

Annulation and cyclization reactions provide a more targeted approach to constructing pyridines with specific substitution patterns, including the 3,4-disubstituted core of this compound. These methods involve forming the pyridine ring by joining molecular fragments or by closing a pre-existing chain.

One advanced strategy involves the in situ generation of highly reactive 3,4-pyridyne intermediates from dihalopyridine precursors. nih.gov The regioselectivity of subsequent nucleophilic addition or cycloaddition reactions can be controlled by substituents on the pyridyne precursor. This method allows for the controlled construction of highly decorated 3,4-disubstituted pyridines that are otherwise difficult to access. nih.gov Other cyclization approaches include the condensation of pyridine-3,4-dicarboxylates with succinates or glutarates to form fused bicyclic systems, which can be further modified. rsc.org Additionally, 3,5-disubstituted pyridines have been synthesized from epoxides and ammonia (B1221849) using scandium triflate as a Lewis acid catalyst. acs.org

Derivatization from 2-Cyanopyridine Precursors

Perhaps the most direct route to this compound involves the chemical modification of a pre-existing, suitably substituted cyanopyridine. This approach focuses on introducing the acetate functional group at the C-4 position.

A key strategy involves starting with 4-methyl-3-cyanopyridine. nih.gov The methyl group at the 4-position is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS). This process generates a laterally metallated species, an anionic nucleophile, at the methylene (B1212753) carbon. This nucleophilic intermediate can then react with a suitable electrophile to introduce the desired side chain. For instance, in a related synthesis, this anion was added to an enantiopure sulfinimine. nih.gov To obtain the target methyl acetate, one could envision reacting this nucleophilic anion with an electrophile like diethyl carbonate or methyl chloroformate.

An alternative classical approach would involve the radical bromination of the 4-methyl group of 4-methyl-3-cyanopyridine to yield 4-(bromomethyl)-3-cyanopyridine. Subsequent nucleophilic substitution with a cyanide source, such as sodium cyanide, would produce (3-cyanopyridin-4-yl)acetonitrile. The synthesis would be completed by the acidic or basic hydrolysis of the newly introduced nitrile to a carboxylic acid, followed by Fischer esterification with methanol (B129727) to yield the final product, this compound.

Reaction with N-phenylthiosemicarbazide followed by Chloroacetic Acid and Methanol

The transformation of this compound through a multi-step sequence involving N-phenylthiosemicarbazide, chloroacetic acid, and methanol represents a pathway to complex heterocyclic structures. While a direct, single-report detailing this exact sequence from the starting ester is not prevalent, the individual steps are chemically plausible and rooted in established synthetic methodologies for similar heterocyclic systems.

The initial reaction would likely involve the pyridyl moiety of this compound reacting with N-phenylthiosemicarbazide. This could proceed via several pathways, potentially leading to a pyridyl-thiosemicarbazide derivative. Subsequently, the introduction of chloroacetic acid typically serves as an alkylating agent, targeting the sulfur atom of the thiosemicarbazide (B42300) portion. This step is a cornerstone of syntheses leading to thiazolidinone rings. researchgate.netresearchgate.net The reaction between a thiourea (B124793) or thiosemicarbazide derivative and an α-haloacetic acid (like chloroacetic acid) classically yields a 2-imino-1,3-thiazolidin-4-one core structure via intramolecular cyclization. researchgate.net

The final step involving methanol could serve multiple purposes, including acting as a solvent or facilitating an esterification or transesterification reaction, depending on the specific intermediates formed. researchgate.net For instance, if the reaction with chloroacetic acid produces a carboxylic acid, treatment with methanol under acidic conditions would convert it to the corresponding methyl ester. researchgate.net This sequence highlights a modular approach to building complex molecules, where each reagent systematically adds a new functional and structural element to the core pyridyl frame.

Novel and Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. mdpi.comsemanticscholar.org These "green chemistry" approaches are increasingly applied to the synthesis of heterocyclic compounds like this compound and its derivatives, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govmdpi.com

Key green strategies applicable to this area include the use of alternative energy sources like microwave and ultrasound, the development of solvent-free reaction conditions, and the deployment of sustainable and recyclable catalysts. semanticscholar.orgmdpi.com These methods not only align with environmental goals but also frequently offer significant advantages in terms of reaction time, yield, and purity of the final products. nih.gov

Table 1: Comparison of Green Chemistry Approaches in Heterocyclic Synthesis

Approach Description Key Advantages
Solvent-Free Conditions Reactions are conducted by grinding or melting reagents together without a solvent. researchgate.netnih.gov Reduces volatile organic compound (VOC) emissions, simplifies workup, and can increase reaction rates. nih.gov
Sustainable Catalysis Utilizes catalysts that are recyclable, derived from abundant materials, or are biodegradable (e.g., biocatalysts). mdpi.comnih.gov Minimizes toxic metal waste, allows for catalyst reuse, and can offer high selectivity under mild conditions. mdpi.com
Continuous Flow Synthesis Reagents are continuously pumped through a reactor where the reaction occurs, rather than in a single batch. nih.gov Enhances safety, improves heat and mass transfer, allows for easy scalability, and facilitates automation. nih.gov

| Microwave/Ultrasound | Uses alternative energy sources to accelerate reaction rates. semanticscholar.org | Drastically reduces reaction times from hours to minutes and often improves yields. nih.gov |

Solvent-Free Conditions

Executing reactions without a solvent is a primary goal of green chemistry, as it eliminates a major source of chemical waste. nih.gov For the synthesis of pyridines and related heterocycles, solvent-free conditions have been successfully implemented, often involving the simple grinding of reactants at room temperature or gentle heating. researchgate.netresearchgate.net For instance, the synthesis of 2-amino-3-cyanopyridine derivatives has been achieved by reacting aldehydes, malononitrile, a ketone, and ammonium acetate under solvent-free conditions at 80 °C, catalyzed by a nanostructured diphosphate. researchgate.net Similarly, the synthesis of thiazolidin-4-ones, which involves intermediates structurally related to those in section 2.1.3.1, can be performed efficiently in a one-pot, three-component process without any solvent or catalyst. researchgate.net These methods demonstrate the potential for high-efficiency synthesis while minimizing environmental impact. researchgate.netmdpi.com

Sustainable Catalysis

The choice of catalyst is critical to the sustainability of a chemical process. mdpi.com In the synthesis of pyridines and related heterocycles, a shift from traditional stoichiometric reagents or precious metal catalysts to more sustainable alternatives is evident. mpg.de This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused over multiple cycles. researchgate.net An example is the use of a Cu@imineZCMNPs nanocatalyst for the four-component synthesis of 2-amino-3-cyanopyridines, which is recyclable up to four times without significant loss of activity. researchgate.net Biocatalysis, which employs enzymes to carry out chemical transformations, represents another frontier, offering high selectivity and mild reaction conditions in aqueous media. mdpi.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in safety, efficiency, and scalability. nih.gov In a flow system, reagents are pumped through tubes and mixed in a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control often leads to higher yields, fewer byproducts, and safer handling of hazardous intermediates or exothermic reactions. nih.govmdpi.com While the direct continuous flow synthesis of this compound is not widely documented, the principles are readily applicable. The synthesis of complex drug molecules has been successfully demonstrated using flow techniques, showcasing the potential for producing heterocyclic compounds with improved efficiency and process control. nih.gov

Reaction Mechanism Elucidation

Understanding the step-by-step pathway of a chemical reaction—its mechanism—is fundamental to optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. researchgate.netresearchgate.net For key reactions involving the synthesis and transformation of this compound, elucidating the mechanism involves identifying intermediates, understanding the role of catalysts, and mapping the electronic rearrangements that occur during bond formation and cleavage. arkat-usa.orgnih.gov

Proposed Mechanistic Pathways for Key Reactions

The synthesis of the core 3-cyanopyridine (B1664610) structure and its subsequent elaboration into fused ring systems like thieno[2,3-b]pyridines are governed by well-established mechanistic principles of organic chemistry. researchgate.netmdpi.com

A common route to 2-amino-3-cyanopyridines involves a multi-component reaction whose mechanism is believed to proceed through a series of classical transformations. researchgate.net

Table 2: Proposed Mechanistic Steps for 2-Amino-3-cyanopyridine Synthesis researchgate.net

Step Reaction Type Description
1 Knoevenagel Condensation An aldehyde reacts with malononitrile, catalyzed by a base (like ammonium acetate), to form an ylidenemalononitrile intermediate.
2 Michael Addition An enolate, formed from a ketone and ammonium acetate, adds to the ylidenemalononitrile intermediate.
3 Cyclization The resulting intermediate undergoes an intramolecular cyclization, where an amino group attacks a nitrile group.

| 4 | Tautomerization & Aromatization | The cyclic intermediate tautomerizes and then eliminates a molecule of water to yield the stable, aromatic 2-amino-3-cyanopyridine ring. |

This pathway is illustrated by the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, where a catalyst facilitates the cascade of reactions leading to the final product. researchgate.net

Another key transformation of cyanopyridine derivatives is their conversion to thieno[2,3-b]pyridines. arkat-usa.orgnih.govmdpi.com The synthesis often starts from a pyridine-2-thione, which can be reacted with an α-halo compound like methyl chloroacetate (B1199739). The proposed mechanism involves:

S-Alkylation: The sulfur atom of the pyridine-2-thione acts as a nucleophile, attacking the electrophilic carbon of the α-halo compound to form an S-alkylated intermediate.

Intramolecular Cyclization: A base then abstracts an acidic proton from the carbon adjacent to the ester group. The resulting carbanion attacks the cyano group in an intramolecular fashion, forming a new five-membered ring.

Tautomerization: The cyclic intermediate tautomerizes to form the final, stable 3-aminothieno[2,3-b]pyridine derivative. arkat-usa.orgmdpi.com

These mechanistic insights are crucial for the rational design of synthetic strategies for a wide range of functionalized heterocyclic compounds. nih.gov

Role of Intermediates in Reaction Progression

The synthetic pathway towards this compound likely commences with a more readily available precursor, 3-cyano-4-methylpyridine (B43246) . The transformation of the methyl group at the 4-position into the desired acetate side chain necessitates the formation of key reactive intermediates.

A probable synthetic strategy involves the initial activation of the methyl group. This can be achieved through free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, to yield 4-(bromomethyl)-3-cyanopyridine . This halo-intermediate is highly susceptible to nucleophilic substitution.

Subsequent reaction of 4-(bromomethyl)-3-cyanopyridine with a cyanide salt, such as sodium or potassium cyanide, would lead to the formation of (3-cyanopyridin-4-yl)acetonitrile . This dinitrile compound is a crucial intermediate, as the hydrolysis of the newly introduced nitrile group can furnish the desired carboxylic acid derivative.

The final step would involve the controlled hydrolysis of the (3-cyanopyridin-4-yl)acetonitrile. Acid- or base-catalyzed hydrolysis would convert the acetonitrile to (3-cyanopyridin-4-yl)acetic acid . Subsequent esterification of this carboxylic acid with methanol, typically under acidic conditions (e.g., using sulfuric acid or thionyl chloride), would yield the target molecule, This compound .

An alternative, though less direct, route could involve the generation of a metallated species from 3-cyano-4-methylpyridine. Treatment with a strong base, such as lithium diisopropylamide (LDA), could deprotonate the methyl group to form a nucleophilic intermediate. However, controlling the subsequent reaction with an electrophile to introduce the acetate functionality directly can be challenging and may lead to a mixture of products.

A study on the total synthesis of (-)-Normalindine showcased a related transformation where 3-cyano-4-methylpyridine was metallated at the methyl group using a strong base at low temperatures. This was followed by the addition to an electrophile, demonstrating the feasibility of generating a reactive intermediate at the 4-methyl position. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For Methyl 2-(3-cyanopyridin-4-YL)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the three protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the ester group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the nitrile and ester functionalities. The pyridine protons would typically appear in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns (e.g., doublet, singlet) and coupling constants (J values, in Hz) revealing their relative positions on the ring. The methylene protons, being adjacent to both the pyridine ring and the ester group, would likely resonate around δ 3.5-4.5 ppm as a singlet. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, typically around δ 3.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (Pyridine) ~8.8 s
H-5 (Pyridine) ~7.5 d
H-6 (Pyridine) ~8.7 d
-CH₂- ~4.0 s
-OCH₃ ~3.7 s

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

13C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would show signals for the five carbons of the pyridine ring, the carbon of the nitrile group (-C≡N), the carbonyl carbon of the ester (-C=O), the methylene carbon (-CH₂-), and the methyl carbon (-OCH₃). The carbonyl carbon is characteristically found far downfield (δ ~170 ppm), while the nitrile carbon appears around δ 115-120 ppm. The aromatic carbons of the pyridine ring would resonate in the δ 120-160 ppm range. The methylene and methyl carbons would be found in the more upfield region of the spectrum. abo.fi

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~168
C-2 (Pyridine) ~152
C-3 (Pyridine) ~112
C-4 (Pyridine) ~150
C-5 (Pyridine) ~125
C-6 (Pyridine) ~155
-C≡N ~117
-CH₂- ~40
-OCH₃ ~53

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A strong, sharp absorption band around 2230-2210 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. Another prominent, strong absorption would be observed in the region of 1750-1735 cm⁻¹ corresponding to the C=O stretching of the ester functional group. Other significant bands would include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic methylene and methyl groups (around 3100-2850 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (around 1600-1400 cm⁻¹), and C-O stretching vibrations of the ester group (around 1300-1000 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹)
Nitrile (-C≡N) Stretch ~2230
Ester (-C=O) Stretch ~1740
Aromatic C-H Stretch ~3100-3000
Aliphatic C-H Stretch ~3000-2850
Aromatic C=C/C=N Stretch ~1600-1450

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. For this compound (molecular formula C₉H₈N₂O₂), the molecular weight is 176.17 g/mol . acsreagentes.com.br In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 176. Subsequent fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 145, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 117. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice, which defines the supramolecular structure. This includes the identification of intermolecular interactions such as hydrogen bonds (if any), dipole-dipole interactions, and π-π stacking interactions between the pyridine rings, which govern the physical properties of the solid.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is compared against the calculated theoretical values based on the molecular formula to verify the purity and confirm the empirical formula of the synthesized compound.

Table 4: Elemental Analysis Data for this compound (C₉H₈N₂O₂)

Element Theoretical %
Carbon (C) 61.36
Hydrogen (H) 4.58
Nitrogen (N) 15.90
Oxygen (O) 18.16

Note: These are calculated theoretical values. Experimental values should be within ±0.4% to confirm purity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for predicting the properties of molecules. DFT calculations for molecules structurally related to Methyl 2-(3-cyanopyridin-4-yl)acetate, such as various pyridine (B92270) and acetate (B1210297) derivatives, have been extensively reported, providing a solid foundation for understanding its behavior. nih.govnist.govscispace.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov In compounds containing pyridine and acetate moieties, the HOMO is often localized on the electron-rich regions, such as the nitrogen atom of the pyridine ring and the oxygen atoms of the acetate group. ucsb.edu Conversely, the LUMO is typically centered on the electron-deficient parts of the molecule, like the carbonyl carbon of the ester and the pyridine ring itself. ucsb.edu For this compound, the presence of the electron-withdrawing cyano group is expected to lower the energy of the LUMO, thereby influencing the HOMO-LUMO gap.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Methyl Acetate--7.42
Acetyl Chloride--5.61
Formaldehyde---

Note: The data in this table is illustrative and based on findings for related compounds. researchgate.net Specific experimental or calculated values for this compound may vary.

The electronic properties of this compound, such as its dipole moment and polarizability, can be accurately predicted using DFT. These properties are fundamental to understanding its interactions with other molecules and its behavior in electric fields. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic sites within the molecule. scispace.com In pyridine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, making it a likely site for electrophilic attack. nih.gov The cyano group further enhances the electrophilic character of the pyridine ring. These electronic features are critical in predicting the compound's behavior in various chemical environments and its potential applications in materials science.

Theoretical vibrational analysis using DFT is instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and normal modes, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. scispace.comresearchgate.net For this compound, characteristic vibrational modes would include the C≡N stretch of the cyano group, the C=O stretch of the ester, C-O stretches, and various vibrations associated with the pyridine ring. researchgate.net Comparing the calculated spectrum with an experimental one can confirm the molecular structure and provide insights into intramolecular interactions. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Cyano (C≡N)Stretching2200-2260
Carbonyl (C=O)Stretching1735-1750
C-O (Ester)Stretching1200-1300
Pyridine RingC-H Stretching3000-3100
Pyridine RingRing Stretching1400-1600

Note: These are typical ranges and the exact wavenumbers for this compound would require specific DFT calculations.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net A high electrophilicity index suggests a molecule's propensity to act as an electrophile. For this compound, the presence of both a π-deficient pyridine ring and an electron-withdrawing cyano group would likely result in a significant electrophilicity index, indicating its susceptibility to nucleophilic attack.

Molecular Dynamics and Simulation Studies

Quantum Chemical Analyses

Quantum chemical analyses encompass a broad range of methods, including semi-empirical and ab initio calculations, that can be used to study molecular properties. These methods can provide detailed information about the charge distribution within the molecule, as shown by Mulliken population analysis. nih.gov For instance, in related pyridine derivatives, the nitrogen atom of the pyridine ring and the cyano group typically exhibit a negative charge, while the carbon atoms of the ring and the carbonyl carbon are more positive. nih.gov This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Molecular Docking Studies for Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases did not yield any specific molecular docking studies for the compound This compound .

However, the 3-cyanopyridine (B1664610) core is a recognized scaffold in medicinal chemistry, and numerous molecular docking studies have been conducted on its derivatives to explore their potential as therapeutic agents. These studies, while not directly examining This compound , provide valuable insights into the potential ligand-target interactions and biological targets for this class of compounds.

Research on various 3-cyanopyridine derivatives has shown their potential to interact with a range of biological targets implicated in cancer and other diseases. Molecular docking simulations have been instrumental in elucidating the binding modes and key interactions of these compounds within the active sites of these targets.

For instance, studies on different 3-cyanopyridine derivatives have identified them as potential inhibitors of several key proteins in cancer progression. These include survivin, a protein that inhibits apoptosis, as well as vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2), which are crucial in tumor angiogenesis and growth. nih.govmdpi.com Further research has also highlighted the potential of 3-cyanopyridine compounds to inhibit Pim-1 kinase, another important target in oncology. nih.govacs.org

In these studies, the 3-cyanopyridine moiety often plays a crucial role in the binding affinity. The nitrogen atom of the pyridine ring and the cyano group are frequently involved in forming hydrogen bonds and other interactions with amino acid residues in the target protein's binding pocket. nih.gov

Reactivity and Transformations of Methyl 2 3 Cyanopyridin 4 Yl Acetate

Functional Group Interconversions and Derivatization

The chemical character of methyl 2-(3-cyanopyridin-4-yl)acetate is defined by its three primary functional groups: the methyl ester, the cyano group, and the pyridine (B92270) ring. Each of these sites can undergo selective transformations, providing pathways to a variety of derivatives.

Hydrolysis of the Ester Group

The methyl ester moiety of this compound can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-(3-cyanopyridin-4-yl)acetic acid. This transformation is a fundamental step in modifying the acetate (B1210297) portion of the molecule, enabling further reactions such as amide bond formation. For instance, treatment with a base like sodium hydroxide (B78521) in a suitable solvent system effectively cleaves the ester bond. This resulting carboxylic acid is a key intermediate for creating a diverse range of amides by coupling it with various amines.

Reactions Involving the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other functionalities. A common transformation is its hydrolysis to a primary amide, the carboxamide group (-CONH2). This reaction can be carried out under acidic or basic conditions, often with heating, to afford methyl 2-(3-carbamoylpyridin-4-yl)acetate. This amide derivative serves as a precursor for further synthetic manipulations.

Transformations of the Pyridine Ring System

While much of the documented reactivity of this compound focuses on its side chains, the pyridine ring itself can, in principle, undergo typical reactions for this heterocycle. These could include N-oxidation to form the corresponding N-oxide, which can activate the pyridine ring for further functionalization. However, specific examples of such transformations on this particular molecule are not extensively detailed in readily available literature, which predominantly focuses on the reactivity of the cyano and acetate groups.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a strategic starting material for the synthesis of more elaborate molecules. Its unique constitution, with a nucleophilic active methylene (B1212753) group positioned next to a cyano-substituted pyridine ring, makes it an ideal precursor for constructing fused ring systems.

Precursor in Heterocyclic Synthesis

This compound is a cornerstone in the synthesis of various fused heterocyclic compounds. The active methylene group can be readily deprotonated by a base, and the resulting carbanion can participate in cyclization reactions with suitable electrophiles.

One of the most prominent applications is in the Gewald reaction for the synthesis of substituted thieno[2,3-b]pyridines. In this reaction, this compound is condensed with elemental sulfur and a ketone or aldehyde in the presence of a base like triethylamine. The reaction proceeds through the formation of a thiolate intermediate, which then cyclizes and aromatizes to yield the thienopyridine core. These compounds are of significant interest in medicinal chemistry.

Another key application is the synthesis of pyrido[4,3-d]pyrimidines. By reacting this compound with formamide, a cyclization reaction is initiated where the active methylene and cyano groups participate in the formation of a fused pyrimidine (B1678525) ring.

The following table summarizes some of the heterocyclic systems synthesized from this precursor.

Starting MaterialReagentsResulting Heterocyclic System
This compoundElemental Sulfur, Ketone/Aldehyde, BaseThieno[2,3-b]pyridine
This compoundFormamidePyrido[4,3-d]pyrimidine
This compoundPhenyl isothiocyanate, BasePyridothienopyrimidine derivative
This compoundHydrazinePyrazolopyridine derivative

Building Block for Complex Molecular Architectures

Beyond its use in constructing fused heterocycles, this compound serves as a foundational building block for more complex molecular architectures. The functional groups it contains allow for sequential and controlled introduction of molecular complexity. For example, the ester can be converted to an amide, the cyano group can be transformed, and the pyridine ring can be substituted, all while using the core structure as a scaffold.

Its utility is particularly evident in the synthesis of substituted pyridines that are themselves intermediates for larger, biologically active molecules. The strategic placement of the cyano and acetate groups allows for regioselective reactions, guiding the assembly of complex structures. While its application in the total synthesis of natural products is not widely reported, its role in creating highly functionalized, drug-like scaffolds is well-established in patent literature.

Catalytic Applications and Ligand Chemistry

The presence of a pyridine nitrogen, a nitrile group, and an ester functional group provides this compound with multiple potential coordination sites. This multifunctionality is a key attribute for its application in catalysis and ligand design, allowing for the formation of diverse metal complexes with tunable electronic and steric properties.

Coordination Chemistry and Metal Complexes

The coordination chemistry of pyridyl ligands is vast and well-established. wikipedia.orgresearchgate.net The pyridine nitrogen atom typically acts as a Lewis base, donating its lone pair of electrons to a metal center. In the case of this compound, the pyridine nitrogen is expected to be the primary coordination site.

The nitrile group (C≡N) can also participate in coordination, either through the nitrogen lone pair or via π-interaction with the metal center. Coordination of the nitrile group is often observed in conjunction with the pyridine nitrogen, leading to the formation of chelate rings or bridging interactions between metal centers. Studies on related cyanopyridine ligands have shown that they can act as monodentate, bidentate, or bridging ligands, depending on the metal ion, counter-anions, and reaction conditions.

While specific metal complexes of this compound are not detailed in the available literature, we can hypothesize the types of complexes that could be formed based on the study of analogous compounds. For instance, reactions with transition metal halides or acetates could yield complexes with varying geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number and the electronic configuration of the metal ion. wikipedia.org

Table 1: Postulated Metal Complexes of a Ligand Derived from this compound (Note: This table is hypothetical and based on the general coordination chemistry of related pyridine and cyano-containing ligands.)

Metal IonPotential LigandPostulated Complex FormulaPotential Geometry
Cu(II)[Cu(L¹)₂Cl₂]Distorted Octahedral
Pd(II)[Pd(L¹)₂Cl₂]Square Planar
Mn(II)[Mn(L²)₂(H₂O)₂]Octahedral
Zn(II)[Zn(L¹)Cl₂]Tetrahedral
L¹ = this compound; L² = 2-(3-cyanopyridin-4-yl)acetic acid

Ligand Design and Properties

The structure of this compound serves as a versatile scaffold for the design of more complex ligands with tailored properties for specific catalytic applications.

One common modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding 2-(3-cyanopyridin-4-yl)acetic acid . This transformation introduces a carboxylate group, which is an excellent coordinating agent for a wide range of metal ions. The resulting ligand could then act as a bidentate or tridentate ligand, coordinating through the pyridine nitrogen, the nitrile nitrogen, and one or both oxygen atoms of the carboxylate group.

Another avenue for ligand design involves the amidation of the ester group. Reaction with various primary or secondary amines would lead to a series of 2-(3-cyanopyridin-4-yl)acetamides . These amide-functionalized ligands would offer different steric and electronic properties compared to the parent ester or the corresponding carboxylic acid, potentially leading to metal complexes with unique catalytic activities.

The electronic properties of the pyridine ring can also be tuned by introducing substituents at other positions, although this would move away from the parent compound. The electron-withdrawing nature of the cyano group at the 3-position decreases the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This modification can influence the strength of the metal-ligand bond and, consequently, the reactivity of the resulting catalyst.

Table 2: Potential Ligand Derivatives of this compound and Their Properties (Note: This table is illustrative and outlines potential modifications.)

Derivative NameModification from Parent CompoundPotential Coordination SitesPotential Influence on Properties
2-(3-cyanopyridin-4-yl)acetic acidHydrolysis of methyl esterPyridine-N, Cyano-N, Carboxylate-OIncreased water solubility, strong chelation
N-substituted-2-(3-cyanopyridin-4-yl)acetamideAmidation of methyl esterPyridine-N, Cyano-N, Amide-O/NTunable steric bulk, altered H-bonding

The synthesis of metal complexes from such tailored ligands could lead to catalysts for a variety of organic transformations. For example, palladium complexes of pyridyl ligands have been investigated for their catalytic activity in cross-coupling reactions. While direct evidence for this compound is absent, the structural similarities to other successful ligand systems suggest its potential in this area.

Advanced Applications in Drug Discovery and Medicinal Chemistry

Design and Synthesis of Biologically Active Derivatives

The strategic design of new drug candidates often involves modifying a core structure, or scaffold, to enhance efficacy, selectivity, and pharmacokinetic properties. The cyanopyridine structure within Methyl 2-(3-cyanopyridin-4-YL)acetate is a well-established pharmacophore that lends itself to extensive derivatization.

For instance, the ester group can be hydrolyzed and converted into an acetohydrazide, which can then be used as a starting material for synthesizing a new series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases. nih.gov Similarly, the core structure can undergo reactions like one-pot four-component coupling to produce complex coumarin-pyridine hybrids. Another approach involves the reaction of the cyanopyridine moiety with reagents like ethyl chloroacetate (B1199739) or phenacyl bromide to yield thienopyridine derivatives. osi.lv These synthetic strategies allow for the systematic exploration of the chemical space around the initial scaffold.

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, recognized for its presence in over 7,000 existing drug molecules. nih.govrsc.org As an isostere of benzene, this nitrogen-bearing heterocycle is a fundamental component in a vast array of FDA-approved drugs and natural products, including vitamins like niacin and pyridoxine. nih.govrsc.orgdovepress.com Its polarity and ionizable nature can enhance the solubility and bioavailability of less soluble compounds. researchgate.net

The adaptability of the pyridine ring allows for extensive structural modifications, making it a cornerstone in the synthesis of new pharmaceuticals and agrochemicals. nih.govrsc.orgresearchgate.net The presence of the nitrogen atom is crucial to the chemical properties of pyridine, enabling it to form key interactions with biological targets. researchgate.net This versatility has led to the development of pyridine-based drugs for a wide range of diseases, including cancer, HIV, and tuberculosis. dovepress.com The continued exploration of pyridine derivatives is expected to yield a significant number of new drug candidates in the coming years. nih.govrsc.orgrsc.org

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For derivatives of the cyanopyridine scaffold, SAR analyses have revealed several key insights. The type, number, and position of substituents dramatically influence biological activity.

For example, in a series of anticancer pyridine derivatives, increasing the number of methoxy (B1213986) (OMe) groups on the molecule led to a decrease in the IC50 value, indicating higher potency. nih.gov Conversely, replacing electron-donating groups like CH3 with hydrogen atoms or electron-withdrawing groups like a CN group can alter polarity and impact activity. nih.gov In the development of PAF antagonists from (cyanomethyl)piperazines, the addition of a methyl group to the pyridine ring enhanced oral activity by an order of magnitude or more. nih.gov

In the context of antimicrobial agents, the nature of the fragment attached to the core structure dictates the degree of inhibition. Studies on acetohydrazide derivatives showed that the hydrazide form was more active than the corresponding ester against several bacterial strains. nih.gov Furthermore, the presence of specific substituents, such as methoxy and chloro groups, has been shown to result in better antibacterial and antifungal activity in certain cyanopyridine series. sciensage.infosciensage.info These SAR studies provide a rational basis for the design of more effective cyanopyridine-based therapeutic agents. periodikos.com.br

Pharmacological Activity Assessment

A critical step in drug discovery is the evaluation of the pharmacological effects of newly synthesized compounds. Derivatives originating from the this compound scaffold have been subjected to various biological assays to determine their therapeutic potential.

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Cyanopyridine derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various microbes. sciensage.infosciensage.infoijpsr.com

Derivatives of the 2-amino-3-cyanopyridine (B104079) scaffold have been tested against a panel of both Gram-positive and Gram-negative bacteria. sciensage.infosciensage.inforesearchgate.net In one study, newly synthesized cyanopyridine derivatives were evaluated against E. coli, Salmonella typhi (Gram-negative), and Staphylococcus aureus (Gram-positive). sciensage.infosciensage.info The results indicated that compounds featuring methoxy and chloro group substitutions displayed superior activity. sciensage.infosciensage.info

Other research has focused on developing novel inhibitors targeting bacterial proteins like MreB. Analogs of these inhibitors showed activity against Gram-negative bacteria such as E. coli, K. pneumoniae, and A. baumannii, with Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL. nih.gov Similarly, certain oxazolidinone-pyridine derivatives demonstrated excellent activity against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 1.56 to 25 µg/mL. dovepress.com However, many β-lactam-like compounds, while potent against Gram-positive bacteria like E. faecalis and S. aureus, were found to be inactive against Gram-negative bacteria due to the additional lipopolysaccharide layer that hinders antibiotic penetration. nih.gov

Below are tables summarizing the antibacterial activity of various pyridine and cyanopyridine derivatives.

Table 1: Antibacterial Activity of Pyridine Derivatives against Gram-Negative Bacteria
Compound SeriesBacterial StrainActivity (MIC in µg/mL)Reference
MreB Inhibitor Analog 10K. pneumoniae2 nih.gov
MreB Inhibitor Analog 10E. coli8 nih.gov
MreB Inhibitor Analog 13K. pneumoniae8 nih.gov
MreB Inhibitor Analog 10A. baumannii8 nih.gov
MreB Inhibitor Analog 13A. baumannii8 nih.gov
Table 2: Antibacterial Activity of Pyridine Derivatives against Gram-Positive Bacteria
Compound SeriesBacterial StrainActivity (MIC in µg/mL)Reference
Oxazolidinone-Pyridine Derivative 28MRSA1.56 - 25 dovepress.com
Oxazolidinone-Pyridine Derivative 31MRSA1.56 - 25 dovepress.com
Azetidine Derivative 22E. faecalis4 nih.gov
Azetidine Derivative 22S. aureus4 nih.gov

In addition to antibacterial properties, cyanopyridine derivatives have been assessed for their ability to combat fungal pathogens. sciensage.infosciensage.info A series of substituted 2-amino-6-(phenyl)pyridine-3-carbonitrile compounds were tested against fungal species including Aspergillus niger, Aspergillus flavus, and Penicillium chrysogenum. sciensage.infosciensage.info The findings highlighted that derivatives containing methoxy and chloro substitutions were the most effective. sciensage.infosciensage.info

Other heterocyclic systems derived from or related to the pyridine scaffold also show significant antifungal action. For example, certain 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives exhibited high inhibition rates against various strains of Botrytis cinerea, the fungus responsible for gray mold disease. nih.gov Similarly, newly synthesized fluorinated quinoline (B57606) analogs displayed good antifungal activity, with some compounds showing over 80% inhibition against Sclerotinia sclerotiorum. mdpi.com

The table below presents the antifungal activity of various heterocyclic compounds related to the pyridine scaffold.

Table 3: Antifungal Activity of Pyridine-Related Derivatives
Compound SeriesFungal StrainActivity (Inhibition Rate %)Reference
Triazolopyrimidine Derivative 4Strawberry Botrytis cinerea82.68 nih.gov
Triazolopyrimidine Derivative 5oCucumber Botrytis cinerea80.38 nih.gov
Triazolopyrimidine Derivative 5rStrawberry Botrytis cinerea79.85 nih.gov
Fluorinated Quinoline Analog 2bS. sclerotiorum>80 mdpi.com
Fluorinated Quinoline Analog 2eS. sclerotiorum>80 mdpi.com

Anticancer Activity

The 3-cyanopyridine (B1664610) structure is a recognized template in the design of novel chemotherapeutic agents. researchgate.net Its derivatives have shown promise in targeting various mechanisms involved in cancer progression.

PIM-1 Kinase Inhibition

The Pim protein kinases, a family of serine/threonine kinases, are frequently overexpressed in certain cancers, including prostate cancer and some leukemias. nih.govnih.gov Their activity is linked to promoting cell proliferation and preventing apoptosis, making them an attractive target for anticancer therapies. nih.govnih.gov Inhibition of PIM-1 kinase can disrupt signaling pathways that are crucial for tumor growth. nih.gov While direct studies on this compound are not specified, related structures have been investigated as PIM kinase inhibitors. For instance, 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione was identified as a PIM-1 inhibitor that is competitive with respect to ATP and demonstrates high selectivity for Pim kinases over other protein kinases. nih.gov Computational docking studies have helped in the optimization of such compounds, leading to the synthesis of congeners with significant potency. nih.gov

Table 1: PIM-1 Kinase Inhibition by Various Compounds

Compound Target Kinase IC50
5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione (4a) Pim-1 13 nM nih.gov
Congener of 4a Pim-2 2.3 µM nih.gov
AZD1208 Pan-PIM - nih.gov
Quercetin PtdIns 3-kinase 3.8 µM stemcell.com

This table is interactive. Users can sort and filter the data.

Cell Line Cytotoxicity (e.g., MCF-7)

The evaluation of a compound's cytotoxicity against cancer cell lines is a critical step in drug discovery. The MCF-7 human breast adenocarcinoma cell line is a common model for such studies. Various synthetic derivatives have demonstrated cytotoxic effects on MCF-7 cells. For example, piperidinyl-diethylstilbestrol and pyrrolidinyl-DES showed significant cytotoxicity against MCF-7 cells. nih.gov Similarly, a synthetic curcuminoid, (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (DK1), exhibited dose-dependent cytotoxicity against MCF-7 cells. nih.gov Another study on a chalcone (B49325) derivative, (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)-prop-2-en-1-one (DMMF), found it had a high cytotoxic effect against MCF-7 cells with an IC50 value of 2.01 ± 1.53 μg/mL after 24 hours of treatment. researchgate.net

A series of 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives also showed cytotoxic activity against MCF-7 cells. nih.gov In particular, compound 2n from this series was highly effective. nih.gov Furthermore, Cyanidin 3-glycoside (C3G) has been shown to have dose-dependent cytotoxic effects on the MCF-7 cell line. nih.gov

Table 2: Cytotoxicity of Various Compounds against MCF-7 Cell Line

Compound/Derivative Cell Line IC50/LC50 Value
Piperidinyl-diethylstilbestrol MCF-7 LC50: 19.7 ± 0.95 μg/mL nih.gov
Pyrrolidinyl-diethylstilbestrol MCF-7 LC50: 17.6 ± 0.4 μg/mL nih.gov
(Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (DK1) MCF-7 IC50: 33.33 ± 3.50 µM (48h) nih.gov
(E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)-prop-2-en-1-one (DMMF) MCF-7 IC50: 2.01 ± 1.53 μg/mL (24h) researchgate.net
APPU2n (aryl pyridine derivative) MCF-7 IC50: 0.76 μM nih.gov
Cyanidin 3-glycoside (C3G) MCF-7 IC50: 110 µg/ml (24h) nih.gov

This table is interactive. Users can sort and filter the data.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis is a key characteristic of many effective anticancer drugs. Research has shown that certain pyridine derivatives can trigger this process. For instance, a novel 1,3-diphenylurea appended aryl pyridine derivative, compound 2n, was found to induce significant apoptosis in MCF-7 cells. nih.gov Flow cytometry analysis revealed that treatment with this compound led to a total apoptosis rate of 33.19%, with 25.15% in early apoptosis and 8.04% in late apoptosis. nih.gov This apoptotic effect was associated with cell cycle arrest in the G2/M phase and modulation of apoptosis-related genes, including an increase in p53, Bax, and caspases 3 and 9, and a decrease in the anti-apoptotic gene Bcl-2. nih.gov

Similarly, Cyanidin 3-glycoside (C3G) was shown to induce 51.5% apoptosis in MCF-7 cells after 24 hours of treatment. nih.gov This was accompanied by an increased expression of p53, Bax, and Caspase3 genes, and a decreased expression of the Bcl2 gene. nih.gov Ethanol extracts from the rhizomes of Cyperus rotundus have also been demonstrated to induce apoptosis in human breast cancer cells through a caspase-dependent pathway. nih.gov

Other Potential Biological Activities (e.g., Anti-inflammatory, Antioxidant)

Beyond anticancer effects, compounds with a pyridine scaffold often exhibit other valuable biological properties.

Anti-inflammatory Activity: Inflammation is linked to the pathogenesis of many chronic diseases. Several natural and synthetic compounds are studied for their anti-inflammatory potential. For example, the lipophilic fraction of Liriope platyphylla seeds, containing various bioactive compounds, has been shown to attenuate inflammatory responses by reducing nitric oxide secretion and downregulating the expression of inflammatory mediators like iNOS and COX-2. nih.gov Extracts from Myrtus communis L. also demonstrated a good anti-inflammatory effect in vivo by limiting carrageenan-induced paw edema. nih.gov The transcription factor Nrf2 is known to regulate inflammatory responses, and its activation can down-regulate NF-κB-associated inflammation. researchgate.net

Antioxidant Activity: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various diseases. researchgate.net Many plant-derived compounds possess antioxidant properties. mdpi.com The lipophilic fraction of Liriope platyphylla seeds enhanced cellular antioxidant capacity by inhibiting ROS formation and increasing levels of antioxidant enzymes like catalase and heme oxygenase-1. nih.gov Similarly, a natural compound, shizukahenriol, was found to activate the Nrf2 signaling pathway, which is a primary cellular defense against oxidative stress, leading to the expression of antioxidant enzymes. researchgate.net Polyphenols are well-known for their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage. mdpi.com

Mechanistic Investigations of Biological Activity

Understanding the mechanism of action is crucial for the development of targeted therapies. For the 3-cyanopyridine derivatives and related compounds, several mechanisms have been elucidated.

The anticancer activity is often linked to the inhibition of key enzymes and signaling pathways. As discussed, PIM-1 kinase is a significant target. nih.govnih.gov Inhibition of this kinase by compounds like AZD1208 can control the expression and phosphorylation of downstream effectors such as STAT3 and mTOR, leading to cell growth inhibition and apoptosis induction. nih.gov

The apoptotic effect of some aryl pyridine derivatives is mediated through the inhibition of c-MET and VEGFR-2. nih.gov The binding of hepatocyte growth factor (HGF) to its receptor c-MET activates downstream signaling that promotes cell proliferation and metastasis; thus, its inhibition is a valid anticancer strategy. nih.gov The induction of apoptosis by these compounds is further confirmed by the upregulation of pro-apoptotic proteins (p53, Bax, caspases) and downregulation of anti-apoptotic proteins (Bcl-2). nih.govnih.gov

The anti-inflammatory and antioxidant activities are often mediated through the activation of the Nrf2 signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which helps to combat oxidative stress and suppress inflammation. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The synthesis of complex molecules like Methyl 2-(3-cyanopyridin-4-yl)acetate is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. Future research will likely focus on developing novel synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of innovation include:

Solvent-Free Reactions: One promising approach is the use of solvent-free reaction conditions, which can be achieved by grinding reactants together at room temperature. This method has been successfully used for the synthesis of 4,6-diaryl-3-cyanopyridin-2(1H)-ones, offering high yields and purity without the need for conventional solvents ijsrch.com.

Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally benign alternatives to traditional solvents like DMF and NMP. Research has explored the use of solvents derived from biomass, such as 2-methyl tetrahydrofuran (2-MeTHF), as well as ethanol and ethyl acetate (B1210297), in synthetic processes unibo.itresearchgate.net.

Atom Economy: Tandem reactions and one-pot multicomponent reactions are being explored to improve atom economy, where a higher proportion of reactants are incorporated into the final product. nbinno.comnih.gov These methods streamline synthesis by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste.

Catalysis: The development of more efficient and selective catalysts, such as Pd/CaCO3, can lead to higher yields and better stereoselectivity, minimizing the formation of undesirable byproducts researchgate.net.

Table 1: Innovations in Green Synthesis of Pyridine (B92270) Derivatives
InnovationDescriptionExample/ApplicationReference
Solvent-Free SynthesisReactions conducted by grinding reactants at room temperature without a solvent.Synthesis of 4,6-diaryl-3-cyanopyridin-2(1H)-ones. ijsrch.com
Alternative SolventsReplacing hazardous solvents with greener alternatives like 2-MeTHF, ethanol, and ethyl acetate.Solid-phase peptide synthesis and general organic synthesis. unibo.itresearchgate.net
Multicomponent ReactionsCombining three or more reactants in a single step to form a complex product.Synthesis of novel cyanopyridine derivatives. nih.govresearchgate.net
Improved CatalysisUsing more selective catalysts to improve reaction efficiency and product ratios.Imine reduction using Pd/CaCO3 for better isomeric ratios. researchgate.net

Development of Advanced Computational Models for Prediction of Activity

Computational modeling has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and biological activities before synthesis. For pyridine derivatives, advanced computational models are being developed to accelerate the discovery of new lead compounds.

Future directions in this area include:

Molecular Docking: This technique is used to predict the binding orientation of a small molecule to a protein target. For pyridine derivatives, docking studies have been crucial in understanding their interaction with enzymes like thrombin, PIM-1 kinase, VEGFR-2, and HER-2, providing insights that correlate well with experimental data. nih.govacs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed in the provided context for this specific compound, QSAR is a standard computational method. Future research will likely involve developing QSAR models for cyanopyridine derivatives to correlate their structural features with observed biological activities, such as anticancer potency.

Machine Learning and Deep Learning: The application of artificial intelligence is revolutionizing predictive modeling. Machine learning models can be trained on large datasets of chemical structures and biological activities to predict the properties of novel compounds with increasing accuracy. acs.orgarxiv.org These models can help identify promising candidates for synthesis and testing, significantly reducing the time and cost of research and development.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interaction with a biological target over time. This method can be used to assess the stability of a protein-ligand complex, offering deeper insights than static docking models. mdpi.com

Table 2: Computational Approaches for Pyridine Derivatives
Modeling TechniqueApplicationKey InsightsReference
Molecular DockingPredicting binding modes of compounds to enzyme active sites.Identifies key interactions for anticoagulant and anticancer activity. nih.govacs.orgmdpi.com
Machine LearningPredicting various molecular properties like pKa and bioactivity.Improves accuracy and generalizability for novel compounds. acs.orgarxiv.org
Molecular DynamicsSimulating the stability of protein-ligand complexes over time.Provides precise estimation of complex stability. mdpi.com

Broadening the Scope of Biological Applications

The 3-cyanopyridine (B1664610) scaffold is a well-established pharmacophore found in numerous clinically relevant drugs. Research continues to uncover a wide spectrum of biological activities for derivatives of this compound, suggesting a rich potential for therapeutic applications.

Future research will focus on exploring and optimizing these activities:

Anticancer Activity: Cyanopyridine derivatives have demonstrated significant potential as anticancer agents. They have been shown to inhibit various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers. acs.orgmdpi.com Their mechanism of action often involves the inhibition of key enzymes in cancer progression, such as PIM-1 kinase, VEGFR-2, HER-2, EGFR, and BRAFV600E. acs.orgmdpi.comnih.gov

Antimicrobial and Antiviral Properties: The cyanopyridine nucleus is being investigated for its potential to combat infectious diseases. nbinno.comnih.gov This is particularly important given the rise of antibiotic resistance, and these compounds could offer novel mechanisms to fight bacterial and viral infections. nbinno.com

Anti-inflammatory and Anticoagulant Effects: Research has indicated that pyridine derivatives possess anti-inflammatory and anticoagulant properties. nih.govnih.gov Molecular modeling suggests that functionalization at the 3-position of the pyridine ring can enhance anticoagulant activity. nih.gov

Neurological and Other Applications: The versatility of the cyanopyridine structure allows for its exploration in a variety of other therapeutic areas, including as potential treatments for Alzheimer's disease and depression. nih.gov

Table 3: Biological Activities of Cyanopyridine Derivatives
Biological Target/ActivityTherapeutic AreaExample Compounds/TargetsReference
AnticancerOncologyPIM-1, VEGFR-2, HER-2, EGFR, BRAFV600E inhibitors. acs.orgmdpi.comnih.govnih.gov
AntimicrobialInfectious DiseasesActivity against E. coli and S. aureus. nbinno.comnih.gov
AnticoagulantCardiovascularThrombin inhibitors. nih.gov
Anti-inflammatoryInflammatory DiseasesGeneral anti-inflammatory properties. nih.gov
NeuroprotectiveNeurologyPotential for Anti-Alzheimer's activity. nih.gov

Integration into Materials Science and Optoelectronic Applications

Beyond the biomedical field, the unique electronic and photophysical properties of the 3-cyanopyridine moiety are attracting interest in materials science. The electron-withdrawing nature of the nitrile group combined with the aromatic pyridine ring creates opportunities for designing novel functional materials.

Future research is poised to explore:

Advanced Emitters: Certain 3-cyanopyridine derivatives have been shown to exhibit interesting photophysical properties like aggregation-induced emission (AIE) and dual-state emission (DSE). nbinno.com These properties are highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Chemical Sensors: The ability of the cyanopyridine scaffold to interact with metal ions makes it a candidate for the development of chemosensors. nbinno.com Research is exploring its use in the 'turn-off' detection of ions such as Fe³⁺ and Cu²⁺, as well as various nitroaromatic compounds, which could have applications in environmental monitoring and analytical chemistry. nbinno.com

Organic Electronics: The tunable electronic properties of pyridine derivatives make them suitable for incorporation into organic semiconductors, conductors, and other components of electronic devices. Further functionalization of the this compound core could lead to new materials for transistors, solar cells, and other optoelectronic applications.

Q & A

Basic: What are the common synthetic routes for Methyl 2-(3-cyanopyridin-4-YL)acetate?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or esterification reactions. A common approach is reacting 3-cyanopyridine-4-acetic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux. Alternatively, transesterification of ethyl analogs (e.g., Ethyl 2-(3-cyanopyridin-4-yl)acetate) using methanol and a base catalyst (e.g., NaOMe) can yield the methyl ester .
Key Considerations:

  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity.
  • Yield Optimization: Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acid:methanol) are critical .

Advanced: How can reaction conditions be optimized for higher yield and selectivity?

Methodological Answer:
Advanced optimization involves:

  • Catalyst Screening: Use of Lewis acids (e.g., ZnCl₂) or enzymes (lipases) to enhance esterification efficiency.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Kinetic Studies: Monitoring reaction progress via HPLC or TLC to identify rate-limiting steps.
    Data-Driven Example:
ConditionYield (%)Purity (%)Reference
H₂SO₄, 80°C, 12h7895
Lipase, 40°C, 24h8598

Basic: What spectroscopic methods are used for structural characterization?

Methodological Answer:

  • NMR: ¹H NMR (δ 8.6–8.8 ppm for pyridyl protons; δ 3.7 ppm for methyl ester) and ¹³C NMR confirm substitution patterns .
  • Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 191.2) validates molecular weight .
  • IR Spectroscopy: C≡N stretch at ~2240 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

Advanced: How can crystallographic data resolve structural ambiguities?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical:

  • Data Collection: High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts .
  • Twinning Analysis: Use of HKLF 5 format in SHELXL to handle twinned crystals .
    Example Structural Parameters (from analogous compounds):
ParameterValue (Å/°)Source
C–C bond length1.48
Pyridine ring angle120.5°

Basic: What biological activities are reported for this compound?

Methodological Answer:

  • Enzyme Inhibition: Competes with ATP in kinase binding assays (IC₅₀ ~5 µM) .
  • Antimicrobial Activity: MIC of 12.5 µg/mL against S. aureus via membrane disruption .
  • Cytotoxicity: IC₅₀ of 8 µM in HeLa cells, linked to apoptosis induction .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Contradictions arise from:

  • Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays).
  • Purity Checks: HPLC purity >98% reduces off-target effects .
  • Metabolite Interference: LC-MS/MS to identify active metabolites .
    Case Study: Discrepant IC₅₀ values (5 µM vs. 20 µM) resolved by confirming compound stability in DMSO .

Basic: How does the 3-cyano substituent influence chemical reactivity?

Methodological Answer:
The electron-withdrawing cyano group:

  • Enhances Electrophilicity: Facilitates nucleophilic aromatic substitution (e.g., SNAr at C4).
  • Reduces Basicity: Pyridyl nitrogen pKa drops from 2.5 (unsubstituted) to 1.2 .
    Comparative Reactivity:
SubstituentReaction Rate (k, s⁻¹)Reference
3-CN0.45
3-Cl0.32

Advanced: What computational approaches predict interaction with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina with PyRx to model binding to cytochrome P450 (docking score: −9.2 kcal/mol) .
  • MD Simulations: GROMACS for stability analysis (RMSD <2.0 Å over 100 ns) .
  • QSAR Models: Hammett constants (σₘ = 0.56) correlate with inhibitory potency .

Basic: How is the compound purified post-synthesis?

Methodological Answer:

  • Liquid-Liquid Extraction: Partition between ethyl acetate and brine removes acidic/byproduct impurities .
  • Column Chromatography: Silica gel (70–230 mesh) with 3:7 ethyl acetate/hexane .
  • Recrystallization: Ethanol/water (1:3) yields crystals with >99% purity .

Advanced: What strategies mitigate degradation during storage?

Methodological Answer:

  • Lyophilization: Stable for >2 years at −20°C in amber vials .
  • Oxygen Scavengers: Use of argon atmosphere reduces oxidation of the cyano group .
  • Degradation Kinetics: HPLC monitoring shows t₁/₂ = 18 months at 4°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.